ATX inhibitor 20
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Overview
Description
ATX inhibitor 20 is a compound designed to inhibit the activity of autotaxin, an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid. This enzyme plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and cytokine production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ATX inhibitor 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions, and employing purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: ATX inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and enhancing the compound’s inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .
Scientific Research Applications
ATX inhibitor 20 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of autotaxin and its effects on lysophosphatidic acid production. In biology, it is used to investigate the role of autotaxin in cell signaling pathways and its impact on cell proliferation and migration. In medicine, this compound is being explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders. In industry, it is used in the development of new drugs and therapeutic strategies targeting autotaxin .
Mechanism of Action
ATX inhibitor 20 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid, leading to a decrease in lysophosphatidic acid levels. The inhibition of autotaxin affects various molecular targets and pathways involved in cell proliferation, migration, and cytokine production .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to ATX inhibitor 20 include GLPG1690, BBT-877, and BLD-0409. These compounds also inhibit autotaxin and have been explored for their therapeutic potential in various diseases .
Uniqueness: this compound is unique in its chemical structure and inhibitory activity compared to other autotaxin inhibitors. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for treating diseases associated with autotaxin activity .
Properties
Molecular Formula |
C31H34FN5O3 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[1-ethyl-3-[(4-fluorophenyl)methylcarbamoylamino]indol-5-yl]-4-[(4-hydroxypiperidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C31H34FN5O3/c1-2-37-20-28(35-31(40)33-18-21-5-9-24(32)10-6-21)27-17-25(11-12-29(27)37)34-30(39)23-7-3-22(4-8-23)19-36-15-13-26(38)14-16-36/h3-12,17,20,26,38H,2,13-16,18-19H2,1H3,(H,34,39)(H2,33,35,40) |
InChI Key |
JEUXYVLLBKFEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CN4CCC(CC4)O)NC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.